N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
2-(2,4-DICHLOROPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE is a complex organic compound that features a combination of dichlorophenoxy, thiophene, and oxadiazole moieties
Preparation Methods
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE typically involves multiple steps:
Formation of the 2,4-dichlorophenoxy group: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Synthesis of the thiophene-oxadiazole moiety: This involves the cyclization of a thiophene derivative with a suitable nitrile oxide precursor.
Coupling of the two moieties: The final step involves coupling the 2,4-dichlorophenoxy group with the thiophene-oxadiazole moiety using a suitable linker, such as an ethylamine derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
2-(2,4-DICHLOROPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2,4-DICHLOROPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential therapeutic agent.
Industry: The compound can be used in the development of new polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group may interact with enzymes or receptors, while the thiophene-oxadiazole moiety may modulate biological activity through its electronic properties. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 2-(2,4-DICHLOROPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE include:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
Thiophene derivatives: Compounds containing the thiophene ring, which are used in various applications, including organic electronics and pharmaceuticals.
Oxadiazole derivatives: Compounds containing the oxadiazole ring, which are known for their biological activity and use in medicinal chemistry.
The uniqueness of 2-(2,4-DICHLOROPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE lies in its combination of these three moieties, which may confer unique properties and applications not found in the individual components.
Properties
Molecular Formula |
C17H14Cl2N4O4S |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H14Cl2N4O4S/c18-10-3-4-12(11(19)8-10)26-9-14(24)20-5-6-21-16(25)17-22-15(23-27-17)13-2-1-7-28-13/h1-4,7-8H,5-6,9H2,(H,20,24)(H,21,25) |
InChI Key |
SYPOAUNWTGMKBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C(=O)NCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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